2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and hydrazide moieties in the structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.
Thioether Formation: The thiol group can be introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Hydrazide Formation: The hydrazide moiety can be synthesized by reacting the thioether derivative with hydrazine hydrate.
Benzylidene Formation: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thioether moieties.
Reduction: Reduction reactions can occur at the hydrazide or benzylidene groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, compounds with similar structures have shown promise as anticancer, antiviral, and antifungal agents. The presence of both benzimidazole and hydrazide moieties suggests potential therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydrazide moiety may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE
- 2-((1-(2-FLUOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-CHLOROBENZYLIDENE)ACETOHYDRAZIDE
- 2-((1-(2-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H18ClFN4OS |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-19-6-2-1-5-17(19)14-29-21-8-4-3-7-20(21)27-23(29)31-15-22(30)28-26-13-16-9-11-18(25)12-10-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
OAJSVRBTVAXDAJ-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.